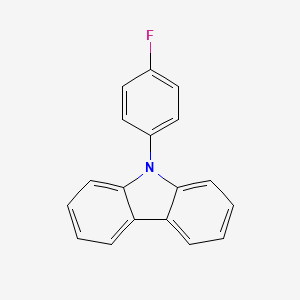

9-(4-Fluorophenyl)-9H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(4-fluorophenyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYZFGQPKNTPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303287 | |

| Record name | 9-(4-Fluorophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-14-7 | |

| Record name | 9-(4-Fluorophenyl)-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57103-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(4-Fluorophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-(4-fluorophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-(4-fluorophenyl)-9H-carbazole, a key intermediate in organic synthesis and materials science. This document details established synthetic protocols, including both classical and modern catalytic methods, and outlines the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-arylation of carbazole with a suitable 4-fluorophenyl halide. The two most prominent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds.[1] It involves the reaction of an amine with an aryl halide at elevated temperatures.[1] For the synthesis of this compound, this would involve the reaction of carbazole with a 4-fluorophenyl halide, such as 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene, in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann-type Synthesis of this compound (Adapted from a similar synthesis[2])

A detailed experimental protocol for a similar Ullmann-type reaction is provided below. This can be adapted for the synthesis of the target compound by replacing 4-iodoanisole with 1-fluoro-4-iodobenzene.

| Reagent/Solvent | Molar Equiv. | Purpose |

| 9H-Carbazole | 1.1 | Starting material |

| 1-Fluoro-4-iodobenzene | 1.0 | Arylating agent |

| Copper(I) Iodide (CuI) | 0.1 | Catalyst |

| 1,10-Phenanthroline | 0.1 | Ligand |

| Potassium Carbonate (K₂CO₃) | 5.0 | Base |

| Dimethylformamide (DMF) | - | Solvent |

Procedure:

-

To a round-bottom flask, add 9H-carbazole, 1-fluoro-4-iodobenzene, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.

-

Add dimethylformamide to the flask and stir the mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[3] The reaction involves an aryl halide or triflate, an amine, a palladium catalyst, a suitable phosphine ligand, and a base.[4][5]

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

| Reagent/Solvent | Molar Equiv. | Purpose |

| 9H-Carbazole | 1.0 | Starting material |

| 1-Bromo-4-fluorobenzene | 1.2 | Arylating agent |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01-0.05 | Palladium catalyst precursor |

| Xantphos | 0.02-0.10 | Ligand |

| Sodium tert-butoxide (NaOtBu) | 1.4 | Base |

| Toluene or Dioxane | - | Solvent |

Procedure:

-

In an oven-dried Schlenk flask, combine 9H-carbazole, 1-bromo-4-fluorobenzene, sodium tert-butoxide, and the phosphine ligand.

-

Add the palladium catalyst precursor to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene or dioxane via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography to yield the desired product.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the carbazole and the 4-fluorophenyl ring. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring, providing definitive evidence of its incorporation.

Predicted ¹H and ¹³C NMR Data (based on analogous compounds[6][7])

| Technique | Predicted Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | 8.1-8.2 (d, 2H), 7.2-7.6 (m, 10H) |

| ¹³C NMR (CDCl₃) | 140-142, 133-135, 128-130 (d, JCF), 125-127, 122-124, 119-121, 116-118 (d, JCF), 109-111 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS | [M+H]⁺ corresponding to C₁₈H₁₃FN⁺ |

| HRMS | Calculated exact mass for C₁₈H₁₂FN |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-H stretching of the aromatic rings, C=C stretching, and the C-F stretching vibration.

Melting Point

The melting point is a crucial physical property that indicates the purity of the synthesized compound. A sharp and well-defined melting point range is indicative of a pure substance.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: General synthetic workflows for this compound.

Caption: Characterization workflow for the synthesized product.

Conclusion

This technical guide has outlined the primary synthetic routes and characterization methods for this compound. Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and effective strategies for its synthesis. The choice of method may depend on factors such as available reagents, desired reaction conditions, and catalyst cost. Comprehensive characterization using a combination of spectroscopic and physical methods is essential to confirm the structure and purity of the final product. The information provided herein serves as a valuable resource for researchers engaged in the synthesis and application of novel carbazole derivatives.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Structural Landscape of 9-(4-fluorophenyl)-9H-carbazole: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Scaffold for Novel Therapeutics

Carbazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities that make them attractive scaffolds for drug discovery. Among these, N-substituted carbazoles, particularly those with aryl substituents, are of considerable interest. This technical guide focuses on the crystal structure of 9-(4-fluorophenyl)-9H-carbazole, a molecule with potential applications in the development of novel therapeutic agents. While specific crystallographic data for this compound is not publicly available, this document provides a comprehensive overview based on the analysis of closely related analogs, namely 9-(4-bromophenyl)-9H-carbazole and 9-(4-methoxyphenyl)-9H-carbazole. The experimental protocols and structural data presented herein serve as a robust framework for researchers and scientists engaged in the design and development of carbazole-based drugs.

Predicted Crystallographic and Structural Data

The determination of the three-dimensional arrangement of atoms in a molecule is paramount for understanding its physicochemical properties and its interactions with biological targets. Single-crystal X-ray diffraction is the gold standard for elucidating these structures. Although the crystal structure of this compound has not been reported, the crystallographic data from its bromo and methoxy analogs provide valuable insights into its likely structural parameters.

| Parameter | 9-(4-bromophenyl)-9H-carbazole[1] | 9-(4-methoxyphenyl)-9H-carbazole[2][3] |

| Chemical Formula | C₁₈H₁₂BrN | C₁₉H₁₅NO |

| Molecular Weight | 322.2 g/mol | 273.32 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| Unit Cell Dimensions | a = 8.4137(3) Å, b = 20.1179(7) Å, c = 8.6346(3) Å | a = 16.2645(16) Å, b = 7.8297(7) Å, c = 22.819(2) Å |

| α = 90°, β = 108.5322(14)°, γ = 90° | α = 90°, β = 90°, γ = 90° | |

| Unit Cell Volume | 1385.76(8) ų | 2905.9(5) ų |

| Z (Molecules/Unit Cell) | 4 | 8 |

| Dihedral Angle | 49.87(5)° (between carbazole and phenyl ring) | 56.78(8)° (between carbazole and phenyl ring) |

Key Structural Insights:

The carbazole core is an essentially planar tricyclic system. The phenyl ring attached to the nitrogen atom is twisted out of the plane of the carbazole moiety. This dihedral angle is a critical structural feature that influences the overall molecular conformation and packing in the crystal lattice. For the bromo and methoxy analogs, this angle is approximately 50-57 degrees.[1][2] It is anticipated that this compound would exhibit a similar twisted conformation.

Experimental Protocols

The synthesis and crystallization of N-arylcarbazoles are well-established processes. The following sections detail the generalized experimental procedures for the preparation and crystal growth of compounds like this compound, based on reported methods for analogous structures.

Synthesis of 9-(Aryl)-9H-carbazoles

A common and effective method for the synthesis of N-arylcarbazoles is the Ullmann condensation, which involves the copper-catalyzed coupling of a carbazole with an aryl halide.

Materials:

-

9H-Carbazole

-

1-Fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

1,10-Phenanthroline (as a ligand)

-

Dimethylformamide (DMF) (as a solvent)

Procedure:

-

To a round-bottom flask, add 9H-carbazole (1.1 equivalents), 1-fluoro-4-iodobenzene (1.0 equivalent), potassium carbonate (5.0 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.1 equivalents).

-

Add anhydrous dimethylformamide to the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (typically around 120-150 °C) and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with ice-water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Crystallization

The growth of high-quality single crystals is essential for X-ray diffraction studies. Slow evaporation is a widely used technique for obtaining suitable crystals of carbazole derivatives.

Materials:

-

Purified this compound

-

A suitable solvent or solvent system (e.g., dichloromethane, chloroform, toluene, or a mixture like petroleum ether/dichloromethane)

Procedure:

-

Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment at room temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor for analysis.

Visualizing the Workflow and Molecular Structure

Graphical representations are invaluable for understanding complex processes and molecular architectures. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular structure of this compound.

References

Spectroscopic Profile of 9-(4-fluorophenyl)-9H-carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 9-(4-fluorophenyl)-9H-carbazole, a fluorescent organic molecule with potential applications in materials science and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also includes data from closely related analogs to provide a robust predictive framework for its spectroscopic behavior. The information is presented to facilitate research and development activities requiring a deep understanding of the photophysical and structural characteristics of this class of molecules.

Core Spectroscopic Properties

The spectroscopic properties of this compound are dictated by the electronic interplay between the carbazole core and the attached 4-fluorophenyl group. The carbazole moiety is a well-known fluorophore, and its substitution at the 9-position with an aryl group can modulate its photophysical characteristics.

UV-Vis Absorption and Photoluminescence

The electronic absorption and emission spectra are fundamental to understanding the photophysical behavior of this compound. While specific data for the title compound is scarce, analysis of analogous compounds provides valuable insights. For instance, a closely related compound, a 9-phenyl-9H-carbazole derivative bearing a fluorine substituent, exhibits a lowest-energy absorption band with a maximum around 329 nm, extending to 350 nm.[1] This absorption is attributed to the π–π* electronic transition of the 9-phenyl-9H-carbazole moiety.[1]

In the solid state (a 5 wt% doped film in PMMA), this fluorinated analog displays an intense yellowish emission with a maximum at approximately 545 nm.[1] The significant Stokes shift and the solid-state emission enhancement suggest potential applications in organic light-emitting diodes (OLEDs) and other solid-state lighting technologies.

Table 1: Photophysical Data of a Fluorinated 9-Phenyl-9H-carbazole Analog [1]

| Property | Value | Conditions |

| Absorption λmax | ~329 nm | In Tetrahydrofuran (THF) |

| Emission λem | ~545 nm | 5 wt% doped in PMMA film |

| Quantum Yield (Φem) | 34% | 5 wt% doped in PMMA film |

| Observed Lifetime (τobs) | 5.2 ns | 5 wt% doped in PMMA film |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbazole H-1, H-8 | 8.1-8.2 | 109-110 |

| Carbazole H-4, H-5 | 7.2-7.4 | 120-121 |

| Carbazole H-2, H-7 | 7.4-7.6 | 123-124 |

| Carbazole H-3, H-6 | 7.2-7.4 | 126-127 |

| Carbazole C-9a, C-4a | - | 120-121 |

| Carbazole C-4b, C-8a | - | 140-141 |

| Fluorophenyl H-2', H-6' | 7.5-7.7 (d) | 128-130 (d, 3JCF) |

| Fluorophenyl H-3', H-5' | 7.2-7.4 (t) | 116-118 (d, 2JCF) |

| Fluorophenyl C-1' | - | 133-135 (d, 4JCF) |

| Fluorophenyl C-4' | - | 162-164 (d, 1JCF) |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of the carbazole and fluorophenyl moieties.

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1250-1150 | C-N stretching |

| 1250-1200 | Aryl-F stretching |

| 850-750 | Aromatic C-H out-of-plane bending |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments discussed. These protocols are generalized for carbazole derivatives and can be adapted for this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the electronic absorption maxima of the compound in solution.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a series of dilutions to a final concentration in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

-

The absorption maxima (λmax) are identified as the peaks in the spectrum.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission properties of the compound.

Methodology:

-

Sample Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy (1 x 10⁻⁵ to 1 x 10⁻⁶ M). Solutions should be optically dilute (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Determine the optimal excitation wavelength (λex) from the UV-Vis absorption spectrum (usually the lowest energy λmax).

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength (e.g., λex + 20 nm to 800 nm).

-

To determine the fluorescence quantum yield (ΦF), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is calculated using the comparative method.

-

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent and cast a thin film onto a KBr or NaCl salt plate.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data is limited, the analysis of closely related analogs offers valuable predictive insights into its UV-Vis absorption, fluorescence, NMR, and IR characteristics. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and scientists working with this and similar carbazole derivatives. Further experimental investigation is encouraged to fully elucidate the precise spectroscopic profile of this promising molecule.

References

Photophysical Properties of 9-(4-fluorophenyl)-9H-carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 9-(4-fluorophenyl)-9H-carbazole, a fluorescent molecule with potential applications in materials science and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related 9-phenyl-9H-carbazole and its substituted analogue, 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole, to infer its characteristics. This document details the synthesis, photophysical parameters, and the experimental protocols for their determination. It is intended to serve as a valuable resource for researchers interested in the design and application of novel carbazole-based functional molecules.

Introduction

Carbazole derivatives are a well-established class of organic compounds known for their excellent thermal and photochemical stability, high hole-transporting mobility, and strong luminescence. These properties make them attractive candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes in biological imaging. The introduction of a phenyl group at the 9-position of the carbazole nitrogen modulates the electronic and photophysical properties of the core structure. Further functionalization of this phenyl ring, for instance with a fluorine atom, can fine-tune these properties, influencing the molecule's emission color, quantum yield, and lifetime. This guide focuses on the photophysical characteristics of this compound, providing a detailed summary of its expected properties and the methodologies to characterize them.

Synthesis

Caption: Proposed synthetic workflow for this compound.

Photophysical Properties

Direct and comprehensive experimental data for the photophysical properties of this compound in various solvents are not available in the peer-reviewed literature. To provide an informative overview, the following tables summarize the photophysical data for the parent compound, 9-phenyl-9H-carbazole, and a substituted derivative, 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole. These data serve as a proxy to estimate the expected behavior of this compound.

Table 1: Photophysical Data of 9-phenyl-9H-carbazole (Reference Compound)

| Parameter | Value | Conditions |

| Absorption (λabs) | 327-337 nm | THF |

| Emission (λem) | 361 nm, 377 nm | THF |

| Molar Absorptivity (ε) | Data not available | - |

| Fluorescence Quantum Yield (Φf) | Data not available | - |

| Fluorescence Lifetime (τf) | Data not available | - |

Table 2: Photophysical Data of 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole (Substituted Derivative) [1]

| Parameter | Value | Conditions |

| Absorption (λabs) | ~329 nm | THF |

| Emission (λem) | ~535 nm | THF, 77 K |

| ~545 nm | 5 wt% in PMMA film | |

| Fluorescence Quantum Yield (Φf) | 0.34 | 5 wt% in PMMA film |

| Fluorescence Lifetime (τf) | 5.2 - 6.8 ns | 5 wt% in PMMA film |

Note: The presence of the electron-withdrawing o-carboranyl group at the 3-position of the carbazole ring is expected to significantly red-shift the emission and influence the quantum yield and lifetime compared to the unsubstituted this compound.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).

Methodology:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) of known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a reference.

-

The wavelength of maximum absorbance is identified as λabs.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem).

Methodology:

-

Use the same solutions prepared for the UV-Vis measurements (ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects).

-

Excite the sample at its absorption maximum (λabs) using a spectrofluorometer.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission intensity is identified as λem.

Fluorescence Quantum Yield (Φf) Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Prepare solutions of both the sample and the standard with accurately known absorbances at the same excitation wavelength (typically < 0.1).

-

Measure the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

A pulsed light source (e.g., a picosecond laser diode) excites the sample at a high repetition rate.

-

A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built up.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).

Caption: General experimental workflow for photophysical characterization.

Conclusion

While direct experimental data for this compound remains elusive, this technical guide provides a robust framework for understanding its anticipated photophysical properties. By examining data from its parent compound and a substituted analogue, we can infer that this compound is a promising blue-emitting fluorophore. The detailed experimental protocols provided herein offer a clear pathway for its synthesis and comprehensive photophysical characterization. Further research is warranted to elucidate the precise photophysical parameters of this compound and to explore its potential in advanced material and biomedical applications.

References

In-Depth Technical Guide on the Thermal Stability of 9-(4-Fluorophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 9-(4-fluorophenyl)-9H-carbazole, a molecule of interest in materials science and pharmaceutical development. Due to the limited publicly available experimental data on this specific compound, this guide also presents data from closely related carbazole derivatives to offer valuable comparative insights. Furthermore, it details standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), the primary techniques for assessing thermal stability.

Core Concepts in Thermal Stability

Thermal stability is a critical parameter for any chemical compound, dictating its suitability for various applications, from organic electronics to pharmaceuticals. It determines the temperature at which a compound begins to decompose, its melting and boiling points, and its behavior under thermal stress. For carbazole derivatives, known for their high thermal stability, these properties are paramount for their use in high-temperature applications.

Quantitative Thermal Data

| Compound | Melting Point (°C) | Notes |

| 1-(4-Fluorobenzoyl)-9H-carbazole | 151–153[1] | Structurally related with a fluorinated phenyl group attached to the carbazole core, albeit via a carbonyl linker. |

| 9-(4-Bromophenyl)carbazole | 147–151[2][3] | An analogue with a different halogen on the phenyl ring. |

| 9-Phenylcarbazole | Not specified | General thermal properties have been studied, indicating good stability.[4][5] |

Carbazole derivatives are generally recognized for their excellent thermal stability, with decomposition temperatures often exceeding 400°C.[6] This high stability is attributed to the rigid and aromatic nature of the carbazole ring system.

Experimental Protocols

To determine the precise thermal properties of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature, moisture content, and the presence of volatile components.

Methodology:

-

Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of a controlled heating rate.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, flowing at a rate of 20-50 mL/min to prevent oxidative degradation.[7]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of 600-800°C at a constant heating rate, typically 10°C/min or 20°C/min.[8]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from the point of significant weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and enthalpy of transitions.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. The pan is then hermetically sealed.[9]

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.[10]

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the sample chamber.[9]

-

Temperature Program:

-

Heat-Cool-Heat Cycle: To remove the thermal history of the sample, it is often subjected to a heat-cool-heat cycle. For example, heat from room temperature to a temperature above its expected melting point, cool down, and then reheat at a controlled rate (e.g., 10°C/min).[9]

-

Melting Point Determination: The sample is heated at a constant rate (e.g., 10°C/min) through its melting transition.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is typically taken as the onset temperature of the melting endotherm. The area under the melting peak corresponds to the enthalpy of fusion.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal stability analysis of this compound.

Caption: Workflow for Thermal Stability Assessment.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 9-(4-Bromophenyl)carbazole, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]

- 6. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 8. youtube.com [youtube.com]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. web.williams.edu [web.williams.edu]

An In-depth Technical Guide on the Electrochemical Behavior of 9-(4-fluorophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of 9-(4-fluorophenyl)-9H-carbazole, a molecule of interest in materials science and pharmaceutical research. Drawing upon established principles of carbazole electrochemistry, this document outlines the expected redox properties, potential reaction mechanisms, and detailed experimental protocols for characterization. While specific quantitative data for this compound is not extensively reported in the literature, this guide synthesizes information from closely related 9-phenylcarbazole derivatives to provide a robust predictive framework. All quantitative data from analogous compounds are summarized for comparative analysis, and key experimental workflows are visualized to facilitate practical application in a research setting.

Introduction

Carbazole and its derivatives are a well-established class of heterocyclic compounds recognized for their excellent hole-transporting capabilities, high charge carrier mobility, and significant photochemical stability.[1][2] These properties have led to their widespread application in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaics, and as photorefractive materials.[3] The nitrogen atom within the carbazole ring is the primary redox center, and its electrochemical behavior can be finely tuned through substitution at various positions on the carbazole moiety.[3]

The introduction of a 9-phenyl group creates a class of compounds, 9-phenylcarbazoles, which have been the subject of numerous electrochemical studies. The phenyl substituent influences the electronic properties of the carbazole core, thereby affecting its oxidation potential and the stability of the resulting cation radical.[3] This guide focuses specifically on this compound, exploring how the electron-withdrawing nature of the fluorine atom at the para-position of the phenyl ring is expected to modulate its electrochemical characteristics.

Predicted Electrochemical Behavior

The electrochemical behavior of this compound is anticipated to be dominated by the oxidation of the carbazole nitrogen atom. This process involves the removal of an electron to form a cation radical.

Oxidation Potential

The oxidation potential of 9-phenylcarbazole derivatives is sensitive to substituents on the carbazole ring, particularly at the 3 and 6 positions.[3] However, substituents on the para-position of the 9-phenyl group have been shown to have a relatively less pronounced effect on the oxidation potential.[3] For the parent compound, 9-phenylcarbazole, the oxidation peak potential (Ep,a) has been reported to be approximately +1.38 V versus a silver/silver chloride (Ag/AgCl) reference electrode.[3]

Given that fluorine is an electron-withdrawing group, it is expected that the oxidation potential of this compound will be slightly more positive than that of 9-phenylcarbazole. The electron-withdrawing nature of the fluorine atom will decrease the electron density at the nitrogen center, making it more difficult to remove an electron.

Reversibility and Subsequent Reactions

For many 9-phenylcarbazole derivatives that are unsubstituted at the 3 and 6 positions, the initial one-electron oxidation is often irreversible or quasi-reversible.[3] This is due to the high reactivity of the generated cation radical, which can undergo subsequent chemical reactions, most notably dimerization.[3] The dimerization typically occurs between the 3-positions of two carbazole cation radicals to form a 3,3'-bicarbazyl species.[3]

It is therefore predicted that the cyclic voltammogram of this compound will exhibit an irreversible oxidation peak. Upon repeated cycling, new redox waves may appear at lower potentials, corresponding to the oxidation and reduction of the newly formed dimer.[3] The para-position of the 9-phenyl group is generally not involved in these dimerization reactions.[3]

Quantitative Data for Analogous Compounds

| Compound | Substituent(s) | E1/2 or Ep,a (V vs. Ag/AgCl) | Notes | Reference |

| 9-Phenylcarbazole | None | +1.38 (Ep,a) | Irreversible oxidation | [3] |

| 3,6-Dibromo-9-phenylcarbazole | 3,6-dibromo | +1.49 (E1/2) | Reversible oxidation | [3] |

| 9-(p-Tolyl)carbazole | 4'-methyl on phenyl | Not specified, but expected to be slightly less positive than 9-phenylcarbazole | - | - |

| 9-(p-Methoxyphenyl)carbazole | 4'-methoxy on phenyl | Not specified, but expected to be less positive than 9-phenylcarbazole | - | - |

Experimental Protocols

The following section details a typical experimental protocol for investigating the electrochemical behavior of this compound using cyclic voltammetry.

Materials and Reagents

-

Analyte: this compound

-

Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), electrochemical grade

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetraethylammonium chloride (TEACl)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in a saturated salt solution

-

Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode

-

Counter Electrode: Platinum (Pt) wire or foil

-

Polishing Materials: Alumina slurry (e.g., 0.05 µm) and polishing pads

Instrumentation

-

Potentiostat/Galvanostat capable of performing cyclic voltammetry.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Prepare a stock solution of this compound in the electrolyte solution (typically 1-5 mM).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the deoxygenated analyte solution.

-

Set the parameters on the potentiostat:

-

Initial Potential: 0 V

-

Vertex Potential 1 (Upper Limit): e.g., +1.8 V (to encompass the expected oxidation)

-

Vertex Potential 2 (Lower Limit): e.g., -0.2 V

-

Scan Rate: 100 mV/s (a range of scan rates should be investigated, e.g., 20-500 mV/s)

-

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

Perform multiple cycles to observe any changes due to follow-up reactions.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a cyclic voltammetry experiment.

References

Navigating the Solubility Landscape of 9-(4-fluorophenyl)-9H-carbazole: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 9-(4-fluorophenyl)-9H-carbazole in organic solvents. As a crucial parameter in pharmaceutical development, understanding the solubility of this carbazole derivative is paramount for formulation, bioavailability, and overall therapeutic efficacy. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this guide provides a foundational understanding based on the known properties of carbazole and its derivatives, alongside a detailed experimental protocol for determining its solubility.

Introduction to this compound and the Significance of Solubility

This compound belongs to the carbazole family, a class of aromatic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorophenyl group to the carbazole scaffold can significantly alter its physicochemical properties, including solubility, which in turn influences its behavior in biological systems.

Solubility is a critical determinant of a drug candidate's developability. Poor solubility can lead to low absorption and bioavailability, ultimately hindering its therapeutic potential. Therefore, a thorough understanding and characterization of the solubility of this compound in various organic solvents is a fundamental step in its preclinical and formulation development. Organic solvents are widely used in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs), making solubility data in these media essential for process optimization and the development of stable, effective drug delivery systems.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in organic solvents. This method is based on the widely accepted shake-flask method coupled with spectrophotometric analysis.

1. Materials and Equipment:

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

2. Experimental Workflow:

3. Detailed Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that saturation is reached.

-

Sample Collection and Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid phase. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtered solution with the same solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Solubility Data of Carbazole (Reference)

While specific data for this compound is limited, the solubility of the parent compound, carbazole, can provide a useful reference point. It is important to note that the addition of the fluorophenyl group will significantly influence the solubility, and the data below should be considered as a baseline.

| Solvent | Temperature (°C) | Solubility (mol fraction, x) |

| Isooctane | 25 | 0.000128[1] |

| n-Hexane | 25 | Data not explicitly provided in search results |

| n-Heptane | 25 | Data not explicitly provided in search results |

| n-Octane | 25 | Data not explicitly provided in search results |

| Cyclohexane | 25 | Data not explicitly provided in search results |

| Methylcyclohexane | 25 | Data not explicitly provided in search results |

| Cyclooctane | 25 | Data not explicitly provided in search results |

Note: The table above is based on available literature for the parent carbazole molecule. Experimental determination is necessary to establish the precise solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including:

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant. The polarity of the organic solvent relative to the polarity of the solute will significantly impact solubility.

-

Temperature: In most cases, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is a consideration, the pH of the solution will be a critical factor due to the potential for ionization of the carbazole nitrogen.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While a comprehensive dataset for this specific compound is not yet publicly available, the provided experimental protocol offers a robust method for its determination. The solubility data for the parent carbazole molecule serves as a useful, albeit comparative, reference. For drug development professionals, obtaining accurate solubility data is a non-negotiable step in the journey from a promising molecule to a viable therapeutic. The methodologies and considerations outlined in this guide are intended to support and inform these critical early-stage development activities.

References

HOMO and LUMO energy levels of 9-(4-fluorophenyl)-9H-carbazole

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of 9-(4-fluorophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of carbazole, a prominent heterocyclic aromatic compound widely recognized for its excellent electron-donating and hole-transporting capabilities. These properties make carbazole-based materials highly valuable in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic and photophysical properties of these materials are governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO level is associated with the ionization potential and dictates the material's ability to donate an electron (hole-transport character), while the LUMO level relates to the electron affinity and governs its ability to accept an electron (electron-transport character). The energy difference between these two levels, the HOMO-LUMO gap, is a critical parameter that determines the material's absorption and emission characteristics, as well as its electrochemical stability.

While specific experimental data for this compound are not extensively documented in the reviewed literature, its electronic properties can be reliably inferred from its parent compound, 9-phenylcarbazole, and the well-established electronic effects of fluorine substitution. The introduction of a fluorine atom at the para-position of the N-phenyl ring is a common strategy to modulate the energy levels, generally leading to enhanced stability and better energy level alignment in multilayered devices. This guide provides a comprehensive overview of the expected , detailed methodologies for their determination, and a discussion on the structural-property relationships.

Data Presentation: Frontier Orbital Energy Levels

The HOMO and LUMO energy levels of organic materials can be determined experimentally via electrochemical methods, such as cyclic voltammetry, or calculated using computational quantum chemistry methods like Density Functional Theory (DFT). The HOMO energy of the parent compound, 9-phenylcarbazole, has been experimentally determined from its oxidation potential.[1]

Effect of Fluorine Substitution: The fluorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect lowers the energy of both the HOMO and LUMO levels.[2] Such stabilization is advantageous as it can improve the material's resistance to ambient oxidative degradation and allows for fine-tuning of the energy levels to match other materials in an electronic device.[2] Consequently, the HOMO and LUMO levels of this compound are expected to be lower (more negative) than those of the unsubstituted 9-phenylcarbazole.

| Compound | Method | HOMO (eV) | LUMO (eV) | Eg (eV) |

| 9-phenylcarbazole | Experimental (CV) | -5.78 a | Not Reported | Not Reported |

| This compound | Predicted | ~ -5.8 to -5.9 | Lower than 9-phenylcarbazole | ~ Optical Gap |

a Calculated from the onset oxidation potential (Eox) of +1.38 V vs Ag/AgCl, using the ferrocene (Fc/Fc+) internal standard method where HOMO = -e(Eoxonset vs Fc/Fc+ + 4.8) eV.[1]

Experimental and Computational Protocols

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to probe the redox properties of molecules and estimate their HOMO and LUMO energy levels.[3] The HOMO level is determined from the onset of the first oxidation potential (Eox), while the LUMO level can be estimated from the onset of the reduction potential (Ered).

Methodology:

-

Sample Preparation: A solution of the compound (typically 1 mM) is prepared in a high-purity, dry solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6, or tetrabutylammonium tetrafluoroborate, Bu4NBF4). The solution must be deoxygenated by bubbling with an inert gas like nitrogen or argon for several minutes prior to the measurement.[4]

-

Electrochemical Cell Setup: A three-electrode configuration is used, consisting of:

-

Measurement: The potential of the working electrode is swept linearly with time. For oxidation, the potential is scanned from a value where no reaction occurs to a more positive potential, and then swept back. The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.[6]

-

Calibration: Ferrocene is added to the solution at the end of the experiment as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential, and referencing the measured potentials to this internal standard minimizes variations between experiments.[7]

-

Data Analysis:

-

The onset oxidation potential (Eoxonset) is determined from the cyclic voltammogram.

-

The HOMO energy is calculated using the empirical formula: EHOMO = -e [Eoxonset (vs Fc/Fc+) + 4.8] (eV) [3]

-

Similarly, if a reversible reduction wave is observed, the LUMO energy can be estimated: ELUMO = -e [Eredonset (vs Fc/Fc+) + 4.8] (eV)

-

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful computational method used to predict the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.[8]

Methodology:

-

Structure Optimization: The first step is to obtain the minimum energy geometry of the molecule. This is typically done using a specific functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set like 6-311++G(d,p).[9][10]

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[9]

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output file of the calculation. These values represent the theoretical ionization potential and electron affinity of the molecule in the gas phase or within a specified solvent model (e.g., Polarizable Continuum Model, PCM).[11]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the characterization and application of a novel organic semiconductor material like this compound.

Caption: Workflow for the characterization of new organic semiconductor materials.

Conclusion

This compound is a promising material for applications in organic electronics, leveraging the robust hole-transporting nature of the carbazole core. While direct experimental values for its frontier orbital energies are pending in the literature, a well-founded estimation based on the properties of 9-phenylcarbazole suggests a HOMO level around -5.8 eV to -5.9 eV. The electron-withdrawing fluoro-substituent is expected to lower both HOMO and LUMO levels, a modification that can enhance ambient stability and provide a valuable tool for tuning the electronic properties for optimal device performance. The standardized experimental (Cyclic Voltammetry) and computational (DFT) protocols detailed herein provide a clear roadmap for the precise determination of these crucial parameters, facilitating the rational design and development of next-generation organic electronic materials.

References

- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 2. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electrochemsci.org [electrochemsci.org]

- 4. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 5. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iieta.org [iieta.org]

- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. asrjetsjournal.org [asrjetsjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 9-(4-fluorophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 9-(4-fluorophenyl)-9H-carbazole (CAS Number: 57103-14-7). This document consolidates available data on its physical and spectroscopic characteristics, outlines established synthetic methodologies, and explores the broader context of the biological activities associated with the carbazole scaffold, which may inform future research and drug development efforts.

Chemical and Physical Properties

This compound is a solid, off-white to pink compound. Its core structure consists of a carbazole ring system where the nitrogen atom is substituted with a 4-fluorophenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57103-14-7 | [1] |

| Molecular Formula | C₁₈H₁₂FN | [1] |

| Molecular Weight | 261.29 g/mol | [1] |

| Melting Point | 123-125 °C | [1] |

| Appearance | Off-white to pink solid | [1] |

| Boiling Point | 411.1 ± 37.0 °C (Predicted) | [1] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.15 (d, J = 7.8 Hz, 2H), 7.59 (m, 2H), 7.49-7.42 (m, 4H), 7.33 (m, 2H), 7.27 (m, 2H) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 163.6 (d, J = 249.5 Hz), 140.8, 133.3 (d, J = 3.3 Hz), 128.9 (d, J = 8.5 Hz), 126.1, 123.5, 120.4, 120.1, 116.9 (d, J = 23.0 Hz), 109.6 |

Note: NMR data is interpreted from available literature and may require experimental verification.

Synthesis of this compound

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.[2]

General Experimental Protocol:

-

A reaction vessel is charged with carbazole, a fluoro-substituted aryl halide (e.g., 1-fluoro-4-iodobenzene or 1-bromo-4-fluorobenzene), a copper catalyst (e.g., copper(I) iodide or copper powder), a base (e.g., potassium carbonate or potassium phosphate), and a high-boiling point solvent (e.g., dimethylformamide or 1,4-dioxane).

-

The reaction mixture is heated to a high temperature (typically >150 °C) and stirred for several hours to days.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Figure 1: General workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is often more efficient and proceeds under milder conditions than the Ullmann condensation.[3]

General Experimental Protocol:

-

To a reaction flask under an inert atmosphere (e.g., argon or nitrogen) is added carbazole, a fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

-

A dry, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to a moderate temperature (typically 80-120 °C) with stirring for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography to afford this compound.

Figure 2: General workflow for the Buchwald-Hartwig amination synthesis.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the current literature, the carbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including those with anticancer and neuroprotective properties.[1] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

Anticancer Potential

Carbazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[4] Key signaling pathways often implicated in these processes are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[5] Some anticancer agents act by inhibiting components of this pathway, leading to decreased cell survival and increased apoptosis.

Figure 3: Potential inhibition of the PI3K/Akt signaling pathway by carbazole derivatives.

MAPK/ERK Signaling Pathway: This pathway is also central to cell proliferation, differentiation, and survival. Its aberrant activation is common in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Figure 4: Potential inhibition of the MAPK/ERK signaling pathway by carbazole derivatives.

Neuroprotective Potential

Carbazole-containing compounds have also been investigated for their neuroprotective effects. The mechanisms underlying this activity are often linked to the reduction of oxidative stress and inflammation in neuronal cells.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct biological data is currently sparse, the well-documented anticancer and neuroprotective activities of the broader carbazole class suggest that this fluorinated derivative warrants exploration. Future research should focus on the development of optimized synthesis protocols, comprehensive biological screening, and elucidation of its specific mechanisms of action and interactions with key signaling pathways.

References

- 1. echemcom.com [echemcom.com]

- 2. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 9-(4-fluorophenyl)-9H-carbazole as a Hole Transport Material

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the use of 9-(4-fluorophenyl)-9H-carbazole as a hole transport material (HTM) in electronic devices. The following application notes and protocols are therefore based on general knowledge and common practices for the synthesis, characterization, and application of similar carbazole-based hole transport materials. These are intended to serve as a general guide and starting point for researchers.

Introduction

Carbazole derivatives are a prominent class of organic semiconducting materials widely utilized as hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their popularity stems from their excellent thermal stability, high hole mobility, and tunable electronic properties through chemical modification. The introduction of a fluorophenyl group at the 9-position of the carbazole core, as in this compound, is anticipated to influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, potentially leading to improved device performance. Fluorination can enhance thermal and morphological stability and facilitate better energy level alignment with adjacent layers in a device.

These notes provide a hypothetical framework for the synthesis, characterization, and application of this compound as an HTM for researchers interested in exploring its potential.

Material Properties (Hypothetical)

The expected properties of this compound are summarized below. These values are illustrative and would require experimental verification.

| Property | Expected Value/Characteristic |

| Chemical Formula | C₁₈H₁₂FN |

| Molecular Weight | 273.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents (e.g., toluene, THF, chloroform) |

| HOMO Level | -5.6 to -5.8 eV |

| LUMO Level | -2.0 to -2.3 eV |

| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |

| Glass Transition Temp. | > 100 °C |

Synthesis Protocol

A common method for the synthesis of N-aryl carbazoles is the Buchwald-Hartwig amination or the Ullmann condensation. A potential synthetic route for this compound is outlined below.

Buchwald-Hartwig Amination

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.

Materials:

-

Carbazole

-

1-Bromo-4-fluorobenzene (or 1-iodo-4-fluorobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add carbazole (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 eq) and ligand (e.g., PCy₃, 0.04 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Characterization

Thermal and Optical Properties

-

Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td), heat the sample under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), heat the sample to a temperature above its expected melting point, cool it rapidly, and then heat again at a rate of 10 °C/min.

-

UV-Visible Spectroscopy: Dissolve the material in a suitable solvent (e.g., THF) at a low concentration (e.g., 10⁻⁵ M) to measure the absorption spectrum and determine the optical bandgap.

-

Photoluminescence Spectroscopy: Use the same solution to measure the emission spectrum by exciting at the absorption maximum.

Electrochemical Properties

-

Cyclic Voltammetry (CV): Perform CV in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). Use a solution of the compound in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). Scan the potential to determine the oxidation potential. The HOMO energy level can be estimated using the formula: EHOMO = -[Eoxonset - EFc/Fc+onset + 4.8] eV (relative to ferrocene/ferrocenium redox couple). The LUMO level can be estimated from the HOMO level and the optical bandgap: ELUMO = EHOMO + Egopt.

Device Fabrication Protocol: Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a simple phosphorescent OLED using this compound as the hole transport layer.

Device Structure: ITO / This compound (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

This compound (HTL material)

-

Host material for EML (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)

-

Phosphorescent dopant for EML (e.g., Ir(ppy)₃: tris(2-phenylpyridine)iridium(III))

-

Electron transport material (e.g., TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

-

Lithium fluoride (LiF)

-

Aluminum (Al)

Procedure:

-

Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Hole Transport Layer (HTL) Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit a 30 nm thick layer of this compound onto the ITO surface.

-

Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., CBP) and the phosphorescent dopant (e.g., Ir(ppy)₃) at a specific weight ratio (e.g., 94:6) to form a 20 nm thick emissive layer.

-

Electron Transport Layer (ETL) Deposition: Deposit a 40 nm thick layer of the electron transport material (e.g., TPBi).

-

Cathode Deposition: Sequentially deposit a 1 nm thick layer of LiF as an electron injection layer, followed by a 100 nm thick layer of aluminum (Al) as the cathode.

-

Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Conclusion

Application Notes and Protocols for 9-(4-fluorophenyl)-9H-carbazole and its Derivatives in Organic Light-Emitting Diodes (OLEDs)

Introduction

Carbazole derivatives are a critically important class of materials in the field of organic electronics, widely recognized for their excellent hole-transporting properties, high thermal stability, and wide energy gap. These characteristics make them suitable for various roles in Organic Light-Emitting Diodes (OLEDs), including as host materials for phosphorescent or fluorescent emitters, as hole-transporting layers (HTLs), or as the emissive materials themselves. The introduction of a phenyl group at the 9-position of the carbazole core can further enhance thermal and morphological stability.

This document provides detailed application notes and protocols related to 9-(4-fluorophenyl)-9H-carbazole and its derivatives for OLED applications. Due to a lack of specific published data on the direct application of this compound in OLED devices, this report focuses on a closely related and well-characterized compound: 3-(o-carboran-1-yl)-9-(4-fluorophenyl)-9H-carbazole . The inclusion of the o-carborane moiety provides unique electronic properties, and a comparison with its non-fluorinated analog, 3-(o-carboran-1-yl)-9-phenyl-9H-carbazole , offers insights into the effects of fluorination.

These notes are intended for researchers and scientists in materials science and drug development who are exploring novel compounds for advanced electronic applications.

Physicochemical and Photophysical Properties